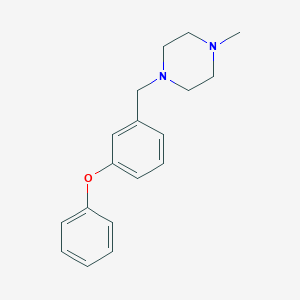![molecular formula C15H17NO5 B5811244 5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
5-[(cyclohexylcarbonyl)amino]isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Cyclohexylcarbonyl)amino]isophthalic acid, commonly known as CIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of isophthalic acids and has a molecular formula of C16H17NO4.
Mecanismo De Acción
The mechanism of action of CIA is not fully understood. However, studies have shown that CIA can inhibit the activity of Bcl-2, a protein that plays a role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer cells and is associated with resistance to chemotherapy. By inhibiting the activity of Bcl-2, CIA can induce apoptosis in cancer cells and potentially overcome chemotherapy resistance.
Biochemical and Physiological Effects:
CIA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CIA can inhibit the growth of cancer cells by inducing apoptosis. Additionally, CIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CIA in lab experiments is its ability to form stable coordination bonds with metal ions, making it a useful building block for the synthesis of MOFs. Additionally, CIA has been shown to have potential as an anticancer agent, making it a promising compound for further study.
However, there are also limitations to using CIA in lab experiments. One limitation is that the mechanism of action of CIA is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, CIA has not been extensively studied for its toxicity and safety, which could limit its potential use in pharmaceuticals.
Direcciones Futuras
There are several future directions for the study of CIA. One direction is to further investigate its potential as an anticancer agent and optimize its use in chemotherapy. Additionally, further studies are needed to understand the mechanism of action of CIA and its potential applications in other fields such as material science and biomedicine. Finally, studies are needed to evaluate the toxicity and safety of CIA to assess its potential use in pharmaceuticals.
Métodos De Síntesis
The synthesis of CIA involves the reaction of cyclohexylamine with isophthalic acid in the presence of a catalyst. The reaction takes place at a temperature of around 150°C under an inert atmosphere. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Aplicaciones Científicas De Investigación
CIA has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and biomedicine. In material science, CIA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, CIA has been studied for its potential as an anticancer agent. Studies have shown that CIA can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2. Additionally, CIA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
5-(cyclohexanecarbonylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13(9-4-2-1-3-5-9)16-12-7-10(14(18)19)6-11(8-12)15(20)21/h6-9H,1-5H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCITMQZMCAMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)





![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)

![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)